Cas no 2570-70-9 (5-Acetyl-2,2-dimethylcyclopentan-1-one)

5-Acetyl-2,2-dimethylcyclopentan-1-one is a cyclic ketone derivative characterized by its acetyl and dimethyl functional groups. This compound is of interest in organic synthesis due to its structural features, which make it a versatile intermediate for the preparation of more complex molecules. Its rigid cyclopentanone backbone, combined with the acetyl substituent, provides reactivity for further functionalization, while the geminal dimethyl groups enhance steric stability. The compound is typically utilized in pharmaceutical and agrochemical research, where its framework serves as a scaffold for bioactive molecule development. Its well-defined molecular structure ensures consistent performance in synthetic applications, making it a reliable choice for specialized chemical processes.
5-Acetyl-2,2-dimethylcyclopentan-1-one structure
2570-70-9 structure
Product name:5-Acetyl-2,2-dimethylcyclopentan-1-one
CAS No:2570-70-9
MF:C9H14O2
MW:154.206263065338
CID:5698223
PubChem ID:79856991

5-Acetyl-2,2-dimethylcyclopentan-1-one Chemical and Physical Properties

Names and Identifiers

    • EN300-1125834
    • 2570-70-9
    • CS-0348425
    • 5-ACETYL-2,2-DIMETHYLCYCLOPENTAN-1-ONE
    • AKOS018415830
    • SCHEMBL23369354
    • 5-Acetyl-2,2-dimethylcyclopentan-1-one
    • Inchi: 1S/C9H14O2/c1-6(10)7-4-5-9(2,3)8(7)11/h7H,4-5H2,1-3H3
    • InChI Key: HPSPKONECRVIKN-UHFFFAOYSA-N
    • SMILES: O=C1C(C(C)=O)CCC1(C)C

Computed Properties

  • Exact Mass: 154.099379685g/mol
  • Monoisotopic Mass: 154.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 34.1Ų

5-Acetyl-2,2-dimethylcyclopentan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1125834-5.0g
5-acetyl-2,2-dimethylcyclopentan-1-one
2570-70-9
5g
$2566.0 2023-05-23
Enamine
EN300-1125834-0.05g
5-acetyl-2,2-dimethylcyclopentan-1-one
2570-70-9 95%
0.05g
$647.0 2023-10-26
Enamine
EN300-1125834-0.25g
5-acetyl-2,2-dimethylcyclopentan-1-one
2570-70-9 95%
0.25g
$708.0 2023-10-26
Enamine
EN300-1125834-10.0g
5-acetyl-2,2-dimethylcyclopentan-1-one
2570-70-9
10g
$3807.0 2023-05-23
Enamine
EN300-1125834-0.1g
5-acetyl-2,2-dimethylcyclopentan-1-one
2570-70-9 95%
0.1g
$678.0 2023-10-26
Enamine
EN300-1125834-1.0g
5-acetyl-2,2-dimethylcyclopentan-1-one
2570-70-9
1g
$884.0 2023-05-23
Enamine
EN300-1125834-5g
5-acetyl-2,2-dimethylcyclopentan-1-one
2570-70-9 95%
5g
$2235.0 2023-10-26
Enamine
EN300-1125834-10g
5-acetyl-2,2-dimethylcyclopentan-1-one
2570-70-9 95%
10g
$3315.0 2023-10-26
Enamine
EN300-1125834-2.5g
5-acetyl-2,2-dimethylcyclopentan-1-one
2570-70-9 95%
2.5g
$1509.0 2023-10-26
Enamine
EN300-1125834-0.5g
5-acetyl-2,2-dimethylcyclopentan-1-one
2570-70-9 95%
0.5g
$739.0 2023-10-26

5-Acetyl-2,2-dimethylcyclopentan-1-one Related Literature

Additional information on 5-Acetyl-2,2-dimethylcyclopentan-1-one

Introduction to 5-Acetyl-2,2-dimethylcyclopentan-1-one (CAS No. 2570-70-9)

5-Acetyl-2,2-dimethylcyclopentan-1-one, identified by its Chemical Abstracts Service (CAS) number 2570-70-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic ketone exhibits a unique structural framework that has garnered attention for its potential applications in synthetic chemistry and medicinal chemistry. The presence of both an acetyl group and a dimethyl-substituted cyclopentane ring imparts distinct reactivity and functional properties, making it a valuable intermediate in the synthesis of more complex molecules.

The compound’s molecular structure, characterized by a five-membered ring with two methyl groups at the 2-position and an acetyl group at the 1-position, contributes to its stability and versatility. Such structural motifs are often explored in the development of novel pharmaceuticals due to their ability to mimic natural bioactive scaffolds. In recent years, the interest in 5-Acetyl-2,2-dimethylcyclopentan-1-one has surged, particularly in the context of drug discovery efforts aimed at identifying new therapeutic agents.

One of the most compelling aspects of this compound is its utility as a building block in organic synthesis. The acetyl group provides a reactive site for condensation reactions, while the cyclopentane ring offers a rigid scaffold that can be modified further. This combination has made it a popular choice for chemists working on the development of heterocyclic compounds, which are prevalent in many modern drugs. For instance, derivatives of this compound have been investigated for their potential role in inhibiting specific enzymatic pathways implicated in various diseases.

Recent advancements in computational chemistry have further highlighted the significance of 5-Acetyl-2,2-dimethylcyclopentan-1-one. Molecular modeling studies have demonstrated that its structural features can be optimized to enhance binding affinity to biological targets. This has opened up new avenues for designing molecules with improved pharmacokinetic profiles. Researchers are particularly interested in leveraging its framework to develop treatments for neurological disorders, where precise molecular interactions are critical.

In addition to its synthetic value, 5-Acetyl-2,2-dimethylcyclopentan-1-one has shown promise in preliminary biological assays. Studies indicate that certain derivatives exhibit moderate activity against enzymes involved in inflammatory responses. While further research is needed to fully elucidate its therapeutic potential, these findings underscore its importance as a lead compound in medicinal chemistry initiatives. The compound’s ability to undergo selective modifications allows researchers to fine-tune its properties, making it an attractive candidate for structure-activity relationship (SAR) studies.

The synthesis of 5-Acetyl-2,2-dimethylcyclopentan-1-one itself is an intriguing challenge that has driven innovation in synthetic methodologies. Traditional approaches often involve multi-step sequences starting from readily available precursors such as cyclopentanone or cyclohexanone derivatives. However, recent reports have introduced more efficient routes that minimize byproduct formation and improve yield. These advancements not only make the compound more accessible but also set the stage for large-scale production if needed.

From a regulatory perspective, 5-Acetyl-2,2-dimethylcyclopentan-1-one (CAS No. 2570-70-9) is classified as a chemical intermediate and does not fall under any restricted categories under current international guidelines. This classification simplifies its handling and distribution, facilitating its use in both academic and industrial research settings. However, as with any chemical entity used in research or development, adherence to safety protocols remains paramount to ensure worker protection and environmental compliance.

The future prospects for 5-Acetyl-2,2-dimethylcyclopentan-1-one are bright, driven by ongoing research into its applications across multiple domains. In agrochemicals, for example, derivatives of this compound have been explored as potential precursors for novel pesticides due to their structural similarity to known bioactive molecules. Similarly, its role in materials science is being investigated, particularly for developing polymers with enhanced thermal stability.

In conclusion,5-Acetyl-2,2-dimethylcyclopentan-1-one stands out as a versatile and promising compound with far-reaching implications in chemistry and medicine. Its unique structural features combined with recent advances in synthetic and computational methods position it as a cornerstone molecule for future discoveries. As research continues to uncover new applications and optimize its properties,5-Acetyl-2,2-dimethylcyclopentan-1-one will undoubtedly remain at the forefront of scientific inquiry.

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